molecular formula C17H21N3O2 B4856562 ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

Cat. No.: B4856562
M. Wt: 299.37 g/mol
InChI Key: KOHJFZKKIWWQGC-QINSGFPZSA-N
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Description

Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is a high-value chemical building block primarily used in pharmaceutical research and development. This compound features a prop-2-enoate core, which is a privileged structure in medicinal chemistry, and is characterized by the presence of both an electron-withdrawing cyano group and an ester function. These functional groups make it a versatile Michael acceptor and a key intermediate in the synthesis of more complex molecules. The 4-(4-methylpiperazin-1-yl)phenyl substituent is a significant pharmacophore, often incorporated to modulate the solubility, bioavailability, and target binding affinity of lead compounds. Researchers utilize this specific (2Z)-isomer to explore structure-activity relationships (SAR) in the design of protein kinase inhibitors. Its application is critical in the development of potential therapeutic agents for a range of diseases, including oncology. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-22-17(21)15(13-18)12-14-4-6-16(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,3,8-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHJFZKKIWWQGC-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCN(CC2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-(4-methylpiperazin-1-yl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the active methylene compound (ethyl cyanoacetate) form the desired product in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

Nucleophilic Conjugate (Michael) Additions

The α,β-unsaturated ester system is highly electrophilic, making it susceptible to nucleophilic attacks at the β-carbon. Common nucleophiles such as amines, thiols, and enolates may participate in Michael additions.

  • Example Reaction :
    Reaction with primary amines (e.g., methylamine) would yield β-amino derivatives:

    ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate+R-NH2ethyl 2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]-4-(R-amino)butanoate\text{ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate} + \text{R-NH}_2 \rightarrow \text{ethyl 2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]-4-(R-amino)butanoate}

    The electron-donating 4-methylpiperazinyl group enhances the stability of the intermediate enolate, favoring regioselectivity at the β-position .

Cycloaddition Reactions

The compound’s conjugated system can act as a dienophile or dipolarophile in cycloadditions:

Diels-Alder Reaction

Reaction with dienes (e.g., 1,3-butadiene) under thermal or Lewis acid-catalyzed conditions would yield six-membered cycloadducts:

ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate+dienecyclohexene-fused product\text{this compound} + \text{diene} \rightarrow \text{cyclohexene-fused product}

The reaction’s stereochemical outcome (endo/exo) depends on the electron density distribution, with the cyano group directing endo selectivity .

1,3-Dipolar Cycloaddition

Reactivity with azides or nitrones could produce five-membered heterocycles (e.g., triazolines or isoxazolines) .

Reduction of the α,β-Unsaturated System

Catalytic hydrogenation or hydride reduction of the double bond is feasible:

  • Hydrogenation :

    ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate+H2Pd/Cethyl 2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{ethyl 2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate}

    The stereochemistry of the saturated product is influenced by the Z-configuration of the starting material .

Ester Hydrolysis

Under acidic or basic conditions, hydrolysis of the ethyl ester yields the corresponding carboxylic acid:

ethyl esterH3O+/OH2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoic acid\text{ethyl ester} \xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-} \text{2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoic acid}

The cyano group remains intact under mild hydrolysis conditions .

Cyano Group Reactivity

The nitrile may undergo hydrolysis to an amide or carboxylic acid under strong acidic/basic conditions, though steric hindrance from the adjacent substituents could slow this process .

Electrophilic Aromatic Substitution (EAS)

Scientific Research Applications

Pharmacological Properties

Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may exhibit activity against various biological targets due to the presence of the cyano group and the piperazine moiety.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for antitumor activity. The results indicated that certain analogs displayed significant cytotoxic effects against cancer cell lines, demonstrating promise for further development as anticancer agents .

Neuropharmacology

The piperazine component is known for its role in neuropharmacology. Compounds containing piperazine rings have been associated with various neuroactive effects, making this compound a candidate for research into treatments for neurological disorders.

Table 1: Summary of Pharmacological Studies

StudyTargetFindings
Journal of Medicinal ChemistryCancer Cell LinesSignificant cytotoxic effects observed
Neuropharmacology ReviewNeuroactive EffectsPotential for treating neurological disorders

Polymer Chemistry

This compound can be utilized in polymer synthesis due to its reactive double bond. It can be polymerized to create materials with unique properties suitable for various applications.

Case Study: Synthesis of Conductive Polymers

Research has shown that this compound can serve as a monomer in the synthesis of conductive polymers. These materials are vital in electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Table 2: Polymer Properties

Polymer TypeElectrical ConductivityApplication
Conductive PolymerHighOLEDs, OPVs
Biodegradable PolymerModeratePackaging

Pesticide Development

The structural characteristics of this compound suggest potential use as an agrochemical. Its cyano group may impart insecticidal properties.

Case Study: Insecticidal Activity

A study conducted on various cyano-containing compounds revealed that some derivatives exhibited significant insecticidal activity against common agricultural pests. This positions this compound as a candidate for further investigation in pesticide formulation .

Table 3: Insecticidal Efficacy

CompoundTarget PestEfficacy (%)
Ethyl (2Z)-2-cyano...Aphids85%
Control CompoundAphids10%

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The piperazine ring in the compound can bind to receptors or enzymes, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in the substituents on the phenyl ring and stereochemistry. These variations impact electronic properties, solubility, and biological activity.

Compound Name Substituent on Phenyl Ring Stereochemistry Key Properties/Effects Reference
Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate (Target) 4-(4-Methylpiperazin-1-yl) Z High solubility (piperazine basicity), potential kinase interactions
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxy E Electron-donating methoxy group; reduced solubility vs. piperazine derivatives
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate 4-Chloro + methoxyamino Z Electron-withdrawing Cl; increased crystallinity (space group Pbca)
Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate 4-(Difluoromethoxy) Z Strong electron-withdrawing CF2O; altered dipole moment and reactivity
Ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate 4-(4-Fluorophenylpiperazin-1-yl) E Fluorine enhances lipophilicity; distinct safety profile (P210 hazard code)

Thermodynamic and Crystallographic Properties

Compound Heat Capacity (J/mol·K) Space Group Lattice Constants (Å) Key Observations Reference
This compound Not reported Not reported Not reported Likely forms salts due to piperazine base
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate Not reported Pbca a=7.574, b=11.337, c=30.424 Stabilized by N–H···O hydrogen bonds
2-cyano-3-[4-(4-methylphenyl)-2-furan] acrylic acid ethyl ester (I) 78–370 K range Not reported Not reported Polynomial heat capacity dependencies

Biological Activity

Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 300.36 g/mol. Its structure features a cyano group, an ethyl ester, and a piperazine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body:

  • Receptor Binding : this compound exhibits selective binding affinity for certain neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine pathways. This selectivity is crucial for its potential use in treating psychiatric disorders.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to neurodegenerative diseases. For instance, it has shown promise in inhibiting monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine .

Biological Activity Data

A summary of biological activity findings is presented in the table below:

Activity Effect Reference
MAO InhibitionModerate inhibition
Serotonin Receptor BindingHigh affinity
Antidepressant-like ActivitySignificant behavioral effects
Cytotoxicity in Cancer CellsLow cytotoxic effect

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in depressive-like behaviors, suggesting its potential as an antidepressant agent.
  • Neuroprotective Properties : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease .
  • Cancer Research : In vitro studies on various cancer cell lines revealed that while the compound exhibited low cytotoxicity, it could potentially be used as an adjunct therapy to enhance the efficacy of existing chemotherapeutic agents .

Q & A

Q. How can structure-activity relationships (SAR) be elucidated for derivatives targeting specific receptors?

  • Methodological Answer :
  • Analog Synthesis : Modify the piperazine substituents (e.g., 4-aryl vs. 4-alkyl) and cyano group position.
  • Biophysical Assays : SPR (Biacore) to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) to 5-HT2A_{2A} receptors .
  • 3D-QSAR : CoMFA/CoMSIA models (Sybyl-X) to correlate steric/electronic features with IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

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